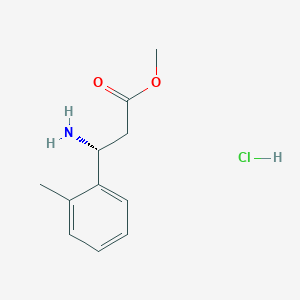

methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride

Description

Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS: 1258651-74-9) is a chiral β-amino ester hydrochloride derivative. Its molecular formula is C11H14ClNO2, with a molecular weight of 227.69 g/mol (calculated). The compound features a 2-methylphenyl substituent at the β-position of the propanoate ester and an (R)-configured amino group. It is primarily utilized as a research chemical in pharmaceutical and organic synthesis, particularly in the development of chiral intermediates for bioactive molecules .

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXKCKSYKCXPGO-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Medicinal Chemistry

Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride serves as a lead compound in drug development due to its biological activity:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth by targeting specific transporters such as LAT1/4F2hc. This selectivity enhances its potential as a chemotherapeutic agent by inducing apoptosis in cancer cells.

- Neuroprotective Effects : The compound has shown promise in modulating neurotransmitter systems, suggesting applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Anti-inflammatory Properties : Preliminary studies indicate anti-inflammatory effects, making it a candidate for treating various inflammatory disorders.

Biochemistry

The compound is utilized in enzyme-substrate interaction studies. Its ability to form hydrogen bonds with enzymes or receptors influences their activity, making it valuable in understanding metabolic pathways .

Chemical Synthesis

As a building block, this compound is used in synthesizing more complex molecules. It can undergo various chemical reactions:

- Oxidation : Converts to corresponding ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution Reactions : Allows for the introduction of different functional groups .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Effects | Inhibits growth of specific cancer cells through LAT1 transporter targeting. |

| Neuroprotection | Modulates neurotransmitter systems; potential applications in neurodegenerative diseases. |

| Anti-inflammatory | Exhibits properties that could be beneficial for treating inflammation-related conditions. |

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino esters with aromatic substituents. Below is a systematic comparison with analogs based on substituent variations, molecular properties, and applications.

Substituent Variations on the Aromatic Ring

Table 1: Substituent Comparison and Similarity Scores

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Impact of Substituent Position and Electronic Effects

- Ortho vs.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro/fluoro (electron-withdrawing) substituents influence reactivity. For example, methoxy groups enhance solubility but may reduce metabolic stability, whereas halogens improve binding affinity in receptor-targeted compounds .

Ester Group Variations

Replacing the methyl ester with ethyl (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) increases molecular weight and lipophilicity (logP: 1.8 vs. 1.2 for methyl), impacting membrane permeability .

Chirality and Stereochemical Effects

The (R)-configuration in the target compound is critical for enantioselective interactions. For instance, the (S)-enantiomer of Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride shows reduced activity in kinase inhibition assays compared to the (R)-form .

Table 2: Key Physicochemical Properties

- Synthesis : The target compound is synthesized via asymmetric hydrogenation or enzymatic resolution of β-keto esters, followed by hydrochlorination .

Biological Activity

Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16ClN O3

- Molecular Weight : Approximately 245.7 g/mol

- Structure : The compound features an amino group, a propanoate backbone, and a methyl-substituted phenyl ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and degradation.

- Receptor Interaction : It has been suggested that this compound may interact with receptors related to pain and inflammation, leading to analgesic or anti-inflammatory effects.

1. Antineoplastic Activity

Recent studies have indicated that this compound exhibits antineoplastic properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The concentration required to achieve a significant apoptotic effect was determined to be around 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

2. Neurotransmitter Modulation

Research indicates that the compound may function as a modulator of neurotransmitters. Its structural similarity to known neurotransmitter precursors suggests it could influence pathways related to serotonin and dopamine synthesis. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

3. Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed significant results:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 10 | 75 |

| Hs 578T | 12 | 68 |

| BT-20 | 15 | 65 |

The results indicate a strong correlation between concentration and apoptosis induction, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, this compound was administered to models of neurodegeneration. The outcomes showed:

| Treatment Group | Neuroprotection (%) | Key Findings |

|---|---|---|

| Control | 0 | Baseline neurodegeneration level |

| Low Dose (5 µM) | 40 | Reduced oxidative stress markers |

| High Dose (10 µM) | 70 | Significant neuronal survival |

These findings suggest that the compound may offer protective benefits against neurodegenerative processes.

Q & A

Q. How can methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride be synthesized with stereochemical control?

To achieve stereochemical control, asymmetric synthesis strategies are typically employed. For example:

- Use of chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection for the amino group) followed by enantioselective reduction or alkylation steps .

- Resolution of racemic mixtures via chiral HPLC columns, such as cellulose-based phases (e.g., cellulose tris[(S)-α-methylbenzylcarbamate]), which are effective for separating enantiomers of amino acid derivatives .

- Confirmation of stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy, as seen in structurally similar compounds like (R)-3-amino-3-(4-bromophenyl)propanoate methyl ester hydrochloride .

Q. What analytical methods are recommended for purity assessment and structural characterization?

- HPLC : Use reversed-phase columns (e.g., C18) with UV detection at 210–254 nm, optimized for amino acid derivatives. Mobile phases often combine water/acetonitrile with 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

- NMR : 1H and 13C NMR can confirm the ester moiety (δ ~3.6–3.8 ppm for methoxy groups) and aromatic protons from the 2-methylphenyl substituent. DEPT and COSY experiments aid in resolving overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns, particularly for hydrochloride salts .

Q. How can researchers address solubility challenges in biological assays?

- Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- For in vitro studies, prepare stock solutions in polar aprotic solvents (e.g., methanol) and dilute into assay buffers. Confirm stability via HPLC .

Advanced Research Questions

Q. What is the role of stereochemistry in modulating biological activity for this compound?

- The (3R) configuration may influence binding to chiral targets (e.g., enzymes or receptors). For example:

- Analogous compounds, such as (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, exhibit differential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) due to stereospecific interactions with catalytic sites .

- Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific binding affinities. Validate experimentally via enzyme inhibition assays (IC50 comparisons) .

Q. How can discrepancies in reported synthetic yields be resolved?

- Critical Parameter Analysis : Optimize reaction conditions (e.g., temperature, solvent polarity) for key steps like esterification or Boc deprotection. For example:

- Reproducibility : Use Design of Experiments (DoE) to statistically evaluate factors affecting yield (e.g., reagent stoichiometry, reaction time) .

Q. What strategies can mitigate batch-to-batch variability in enantiomeric excess (ee)?

Q. How is this compound utilized as an intermediate in drug discovery?

- It serves as a precursor for bioactive molecules, such as:

Data Contradiction and Validation

Q. Conflicting reports on stability under acidic conditions: How to validate?

- Accelerated Stability Studies : Expose the compound to HCl (pH 1–3) at 40°C/75% RH for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., free amino acid or ester hydrolysis products) .

- Comparative Analysis : Cross-reference stability data with structurally similar compounds, such as methyl 2-amino-3-chloropropanoate hydrochloride, which shows pH-dependent hydrolysis .

Q. Discrepancies in reported melting points: What causes variability?

- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrate) can alter melting points. Characterize via X-ray powder diffraction (XRPD) .

- Impurity Profiles : Residual solvents or byproducts (e.g., unreacted starting materials) may depress melting points. Quantify impurities via GC-MS or HPLC .

Methodological Resources

- Chromatography : Use Supelco® UHPLC columns (e.g., 2-fluorophenyl phases) for high-resolution separation of polar derivatives .

- Synthetic Protocols : Adapt methods from Enamine Ltd.’s catalog for chiral amino acid esters, including Boc protection/deprotection workflows .

- Safety Protocols : Follow guidelines for handling hydrochloride salts, including PPE and ventilation, as outlined in PubChem safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.